2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline scaffold with a sec-butylthio group at position 2 and a phenyl substituent at position 3. Pyrimidoquinolines are recognized for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities, which are heavily influenced by substituent variations on the core structure . The synthesis of such compounds typically involves multicomponent reactions (MCRs) using aldehydes, cyclic ketones (e.g., dimedone), and aminouracil derivatives under catalytic conditions .
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-12(2)27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,12,16H,3,7,10-11H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMAMDNEXYUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an appropriate aldehyde with a substituted aniline to form an imine intermediate. This intermediate then undergoes cyclization and subsequent functionalization to introduce the sec-butylthio and phenyl groups.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency. Multi-component reactions and the use of solid-phase synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Oxidation of the Dione Moiety
The dione groups at positions 4 and 6 undergo selective oxidation. For example:
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Peracid-mediated epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) generates an epoxide intermediate, which rearranges to form hydroxylated derivatives .
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Oxidative desulfurization : The sec-butylthio group is oxidized to a sulfone using H₂O₂/AcOH.
Reduction of the Quinoline Core
Catalytic hydrogenation (H₂, Pd/C) reduces the tetrahydropyrimidoquinoline core to decahydro derivatives .
Thiol-Disulfide Exchange
The sec-butylthio group participates in thiol-disulfide exchange with aromatic thiols (e.g., thiophenol) under radical initiation (AIBN, 80°C).
| Reaction | Conditions | Product |
|---|---|---|
| 2-(sec-butylthio) → 2-(arylthio) | AIBN, toluene, 12 h | 2-(Phenylthio) derivatives |
Nucleophilic Aromatic Substitution
Electron-deficient positions (e.g., C5-phenyl ring) undergo nitration or halogenation:
Cycloaddition and Annulation
The dione moiety acts as a dienophile in Diels-Alder reactions. For instance, reacting with 1,3-butadiene under reflux forms tricyclic fused systems .
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C7 or C10 positions :
| Catalyst | Substrate | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 7-Bromo derivative | 78% |
Acid/Base-Mediated Rearrangements
Treatment with HCl/MeOH induces ring contraction, converting the tetrahydropyrimidine ring into a pyrrolidine derivative .
Photochemical Reactions
UV irradiation in the presence of Rose Bengal generates singlet oxygen, leading to endoperoxide formation at the quinoline core .
Key Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrimidine ring fused with a quinoline moiety. The presence of the sec-butylthio group and phenyl substituent contributes to its unique chemical reactivity and biological activity. Understanding these properties is crucial for elucidating its potential applications.
Pharmacological Applications
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The structural components of the compound may enhance its ability to penetrate bacterial membranes or inhibit key metabolic pathways.
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Anticancer Properties :
- There is growing interest in the anticancer potential of quinoline derivatives. Research has demonstrated that certain structural modifications can lead to enhanced cytotoxic activity against cancer cell lines . The ability of the compound to interact with specific cellular targets could make it a candidate for further development as an anticancer agent.
-
Protein Kinase Inhibition :
- Compounds containing similar structural frameworks have been investigated for their role as protein kinase inhibitors. These enzymes are critical in regulating various cellular processes, and their inhibition can lead to therapeutic effects in cancer and other diseases . The specific interactions of 2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione with kinases warrant detailed biochemical studies.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observations |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant inhibition observed at low MIC values |
| Anticancer | Various cancer cell lines | Enhanced cytotoxicity linked to structural features |
| Protein Kinase Inhibition | Various kinases | Prominent inhibition percentages noted |
Synthetic Pathways
The synthesis of this compound involves several steps that typically include the formation of the pyrimidine and quinoline rings through cyclization reactions. Understanding these synthetic pathways is essential for optimizing yield and purity for biological testing.
Mechanism of Action
The mechanism of action of 2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structure-Activity Relationships (SAR)
- Position 2 (Thioalkyl Groups): Methylthio (D13): Enhances antifungal activity via polar interactions with CYP51 .
- Position 5 (Aromatic Groups) :
Biological Activity
The compound 2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 338.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antifungal , antimicrobial , and anticancer properties. The following sections provide detailed insights into these activities.
Antifungal Activity
A study evaluating various quinoline derivatives demonstrated that compounds similar to this compound showed significant antifungal activity against several strains of Candida species. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 4 μg/mL for effective compounds in the series tested .
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| D13 | 1 | C. dubliniensis |
| D14 | 4 | C. albicans |
| D15 | 8 | C. tropicalis |
Antimicrobial Activity
In addition to antifungal properties, the compound has been noted for its antimicrobial effects. A comprehensive review highlighted that various quinoline derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanisms often involve interference with bacterial DNA synthesis and cell wall integrity .
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. For instance, studies have shown that certain derivatives induce apoptosis in cancer cells by disrupting cellular processes and promoting cell cycle arrest. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have illustrated the efficacy of quinoline derivatives:
- A study on a related compound demonstrated a significant reduction in tumor size in mouse models when treated with a specific dosage over a defined period .
- Clinical trials involving similar compounds have reported promising results in reducing symptoms in patients with resistant fungal infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(sec-butylthio)-5-phenyl-pyrimido[4,5-b]quinoline-dione derivatives?
- Answer : The synthesis typically involves multi-component reactions (MCRs) under optimized conditions. For example, Scheme 26 ( ) outlines the use of thiourea derivatives and cyclic ketones in acidic media to introduce the sec-butylthio group. Ultrasound-assisted synthesis with Fe(DS)₃ as a combined Lewis acid-surfactant catalyst enhances reaction efficiency (e.g., 85-92% yields under sonication for 30–45 min) . Key parameters include solvent choice (e.g., ionic liquids for greener synthesis), temperature control (60–80°C), and stoichiometric ratios of aryl aldehydes and amines.
Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?
- Answer :
- ¹H NMR : Peaks at δ 1.88–2.36 ppm (m, CH₂ groups in the tetrahydropyrimidine ring), δ 3.24–3.34 ppm (s, N-CH₃), and aromatic protons at δ 6.52–6.92 ppm confirm substituent positioning .
- ¹³C NMR : Signals at ~162–170 ppm (C=O groups) and 148–169 ppm (aromatic carbons) validate the quinoline core .
- IR : Absorptions at ~1705 cm⁻¹ (C=O stretching) and 2962 cm⁻¹ (C-H in sec-butylthio) are diagnostic .
- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 64.14% vs. 64.34% for a chloro-substituted analog) .
Q. What preliminary biological assays are recommended to evaluate the anticancer potential of this compound?
- Answer : Standard protocols include:
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant Activity : DPPH radical scavenging assay to assess ROS modulation .
- Dose-Response Curves : Use 1–100 µM concentrations to identify potency thresholds .
Advanced Research Questions
Q. How can substituent modifications (e.g., halogens, methyl groups) on the phenyl or sec-butylthio moieties enhance bioactivity?
- Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (Cl, Br) : Improve cytotoxicity (e.g., 4b and 4c in show IC₅₀ values 10–15% lower than methyl-substituted analogs) by enhancing electrophilic interactions with DNA/target proteins .
- Hydrophobic Substituents : sec-Butylthio improves membrane permeability vs. methylthio analogs .
- Methodology : Parallel synthesis of derivatives (e.g., Scheme 27 in ) followed by docking studies (e.g., AutoDock Vina) to predict binding affinities .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar derivatives?
- Answer :
- Meta-Analysis : Compare datasets from independent studies (e.g., Gouhar et al. 2017 vs. Guo et al. 2010 in ) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to differentiate on-target vs. off-target effects .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) to rule out batch variability .
Q. What advanced catalytic systems can optimize the scalability and sustainability of the synthesis?
- Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 min vs. 12 hours for conventional heating) while maintaining yields .
- Heterogeneous Catalysts : Mesoporous silica-supported Fe³⁺ improves recyclability (≥5 cycles without activity loss) .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or PEG-400 to reduce waste .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents (e.g., molecular sieves for THF) and monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
- Data Validation : Use triplicate measurements for biological assays and apply ANOVA for statistical significance (p < 0.05) .
- Safety Protocols : Follow COSHH guidelines ( ) for handling thiourea precursors and nitro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
